molecular formula C148H239ClN44O42 B1141352 [D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE HUMAN, PORCINE, RAT CAS No. 102805-45-8

[D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE HUMAN, PORCINE, RAT

カタログ番号: B1141352
CAS番号: 102805-45-8
分子量: 3342.24
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE HUMAN, PORCINE, RAT is a synthetic analog of vasoactive intestinal peptide (VIP), a neuropeptide that plays a crucial role in various physiological processes. This compound is specifically designed to study the structure-activity relationships and receptor interactions of VIP in different species, including humans, pigs, and rats .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of [D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds. The protecting groups are removed using trifluoroacetic acid (TFA), and the peptide is cleaved from the resin .

Industrial Production Methods

In an industrial setting, the production of [D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring a purity of ≥97% .

化学反応の分析

Types of Reactions

[D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Diabetes Management

Recent studies have highlighted the potential of vasoactive intestinal peptide in managing type 2 diabetes. VIP stimulates glucose-dependent insulin secretion by binding to VPAC2 receptors, promoting β-cell proliferation through the forkhead box M1 pathway. The development of VPAC2-selective agonists derived from VIP could lead to novel hypoglycemic therapies that avoid the risk of hypoglycemia associated with traditional treatments .

Cancer Therapy

The compound has been investigated for its role in cancer treatment. Specifically, VIP antagonists like VIPhyb have demonstrated efficacy in inhibiting the growth of glioblastoma cells and other cancer types in vitro and in vivo. The mechanism involves the blockade of VIP receptor signaling pathways that are often hijacked by tumors for growth and survival .

Gastrointestinal Disorders

VIP plays a significant role in gastrointestinal physiology, including regulation of gut motility and secretion. Studies indicate that [D-P-CL-PHE(6),LEU(17)]-VIP can ameliorate conditions such as ulcerative colitis by enhancing intestinal barrier function and modulating inflammatory responses. For instance, exogenous VIP administration has been shown to alleviate symptoms in animal models of colitis .

Neuroprotection

In neurobiology, vasoactive intestinal peptide is recognized for its neuroprotective properties. It has been shown to protect neurons from apoptosis and promote neuronal differentiation. Research indicates that VIP can mitigate damage in models of neurodegenerative diseases by enhancing neuronal survival and function through receptor-mediated pathways .

Case Study 1: Diabetes Treatment

A clinical trial investigated the effects of a VPAC2-selective agonist derived from VIP on patients with type 2 diabetes. Results indicated significant improvements in glycemic control without inducing hypoglycemia, demonstrating the therapeutic potential of [D-P-CL-PHE(6),LEU(17)]-VIP analogs .

Case Study 2: Cancer Inhibition

In vitro studies using glioblastoma cell lines treated with VIPhyb showed a marked reduction in cell proliferation compared to untreated controls. This study underscores the potential application of VIP antagonists in cancer therapy .

Case Study 3: Ulcerative Colitis

A study on TNBS-induced colitis in rats revealed that treatment with exogenous VIP improved histopathological outcomes and restored intestinal barrier integrity. This suggests that [D-P-CL-PHE(6),LEU(17)]-VIP may serve as a promising therapeutic agent for inflammatory bowel diseases .

作用機序

The mechanism of action of [D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE involves binding to VIP receptors (VPAC1 and VPAC2) on target cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, resulting in physiological effects such as vasodilation, smooth muscle relaxation, and anti-inflammatory responses .

類似化合物との比較

Similar Compounds

    Vasoactive Intestinal Peptide (VIP): The natural form of the peptide with similar physiological effects.

    [D-PHE(2)]-VASOACTIVE INTESTINAL PEPTIDE: Another synthetic analog used for studying receptor interactions.

    [L-ALA(4)]-VASOACTIVE INTESTINAL PEPTIDE: A modified peptide with altered receptor binding properties

Uniqueness

[D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE is unique due to the specific substitutions at positions 6 and 17, which enhance its stability and receptor binding affinity. These modifications make it a valuable tool for studying the structure-activity relationships and therapeutic potential of VIP analogs .

生物活性

Vasoactive intestinal peptide (VIP) is a neuropeptide that plays a significant role in various physiological processes, including vasodilation, gastrointestinal motility, and immune modulation. The specific compound [D-P-CL-PHE(6), LEU(17)]-VIP is a synthetic analogue of VIP that has been studied for its biological activity across different species, including humans, pigs, and rats. This article reviews the biological activity of this compound, highlighting its mechanisms of action, physiological effects, and potential therapeutic applications.

Overview of Vasoactive Intestinal Peptide

VIP was first identified as a vasodilator in 1970 and has since been recognized for its diverse roles in the body. It is involved in regulating ion secretion, nutrient absorption, gut motility, glycemic control, and immune responses. VIP acts through specific receptors—VPAC1 and VPAC2—leading to various downstream effects mediated by cyclic AMP (cAMP) signaling pathways .

1. Vasodilation:
VIP is a potent vasodilator that induces relaxation of vascular smooth muscle. Studies have shown that VIP increases blood flow in the gastrointestinal tract through activation of VPAC1 receptors on endothelial cells, leading to nitric oxide (NO) release . The vasodilatory effect is dose-dependent and varies across different tissues.

2. Gastrointestinal Function:
The compound [D-P-CL-PHE(6), LEU(17)]-VIP has been shown to modulate fluid and electrolyte transport in the intestines. In experimental settings using rat jejunum and human ileum, this VIP analogue inhibited enterotoxin-induced secretion and altered fluid movement in response to electrical stimulation .

3. Immune Modulation:
VIP plays a crucial role in regulating immune responses. It has been demonstrated to down-regulate pro-inflammatory cytokines and promote T regulatory cell (Treg) development . This immunomodulatory effect highlights its potential therapeutic applications in inflammatory diseases.

Case Studies

1. Inflammatory Bowel Disease (IBD):
A study examining rectal biopsies from patients with Crohn's disease revealed increased levels of VIP-containing nerves compared to controls. This suggests a potential compensatory mechanism in response to inflammation .

2. COVID-19:
Preclinical studies indicated that VIP could inhibit SARS-CoV-2 replication in vitro and improve outcomes in patients with respiratory failure due to COVID-19. Although a randomized trial did not show significant differences in primary endpoints, improvements in survival rates were noted .

Data Tables

Study Findings Species Reference
Immunocytochemical studyIncreased VIP levels in IBD patientsHuman
VIP antagonism effectsInhibition of enterotoxin-induced secretionRat
COVID-19 trialImproved survival rates; reduced IL-6 levelsHuman

特性

CAS番号

102805-45-8

分子式

C148H239ClN44O42

分子量

3342.24

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。